Phthalimide-PEG4-MPDM-OH

PROTAC Linker Chemical Identity Quality Control

PROTAC development fails when linkers are substituted: arbitrary PEG length or stereochemistry changes disrupt ternary complex formation and degrade potency. This exact heterobifunctional building block solves that risk. - **Defined parameters**: PEG4 spacer (26 atoms), fixed MPDM stereochemistry, phthalimide for CRBN E3 ligase recruitment - **Application-validated**: Use as fixed variable in SAR studies or direct synthesis of functional PROTACs - **Formulation ready**: 10 mM in DMSO for parallel synthesis & screening libraries Procure the exact linker specified in validated campaigns.

Molecular Formula C22H32N2O7
Molecular Weight 436.5 g/mol
Cat. No. B12421393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimide-PEG4-MPDM-OH
Molecular FormulaC22H32N2O7
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCN1CC(CC1CO)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C22H32N2O7/c1-23-15-18(14-17(23)16-25)31-13-12-30-11-10-29-9-8-28-7-6-24-21(26)19-4-2-3-5-20(19)22(24)27/h2-5,17-18,25H,6-16H2,1H3/t17-,18+/m0/s1
InChIKeyVYZQARMSNCUHEH-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalimide-PEG4-MPDM-OH Overview


Phthalimide-PEG4-MPDM-OH (C22H32N2O7, MW 436.50 g/mol) is a specialized chemical tool used in drug discovery, classified as a polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. It is a heterobifunctional building block combining a phthalimide group for E3 ligase ligand attachment and a terminal hydroxyl group for coupling with a target protein ligand . The molecule is defined by its precise stereochemistry at the MPDM moiety . As a specialized PROTAC linker, it is available for procurement from various chemical suppliers for research and development purposes [1].

PROTAC linker design
Defined PEG4 spacer for ternary complex geometry
Heterobifunctional handles
Phthalimide for E3 ligase, hydroxyl for target protein coupling
Stereochemical control
(3R,5S) configuration ensures consistent linker orientation

Phthalimide-PEG4-MPDM-OH: Why Substitution Fails


Generic substitution of PROTAC linkers is not feasible due to the critical and multifaceted role the linker plays in forming a stable, functional ternary complex [1]. The specific composition of Phthalimide-PEG4-MPDM-OH, defined by its exact length (PEG4), stereochemistry, and terminal functional groups, is a key design parameter that dictates the spatial distance and orientation between the E3 ligase and target protein [2][3]. Arbitrary changes to the linker, such as using a different PEG chain length, an alkyl chain, or a linker with a different functional handle, can lead to a non-degrading PROTAC, reduced potency, or unfavorable physicochemical properties, making it essential to procure the exact linker specified in a validated synthesis or screening campaign [1][4].

PEG4 length specificity
Changing spacer length may disrupt ternary complex geometry and degradation response
Stereochemistry dependence
(3R,5S) configuration may be critical; alternative stereoisomers may not recapitulate linker performance
Functional handle substitution
Replacing phthalimide or hydroxyl termini would prevent intended orthogonal conjugation

Phthalimide-PEG4-MPDM-OH Specifications & Evidence


Molecular Identity and Purity

The specific identity of Phthalimide-PEG4-MPDM-OH is defined by its precise chemical structure and purity, which are crucial for reproducible PROTAC synthesis. Vendors specify the compound with a purity of ≥98% and a molecular weight of 436.50 g/mol . The IUPAC name and stereochemistry (3R,5S) are explicitly provided, ensuring the correct isomer is procured . While a direct comparator (e.g., a different stereoisomer or an impure batch) is not the focus, this represents a baseline definition for procurement. Failure to procure the compound with this exact identity and purity would introduce an undefined variable into any downstream synthesis or biological assay.

Molecular Identity
Vendor specification
≥98% purity, (3R,5S) stereochemistry, MW 436.50 g/mol
Baseline specification for procurement
Verify with certificate of analysis; identity data to review
PROTAC Linker Chemical Identity Quality Control

Solubility Profile

A key practical attribute for a chemical building block is its solubility in common laboratory solvents. Phthalimide-PEG4-MPDM-OH is reported to be soluble in DMSO at a concentration of 10 mM, providing a defined starting point for formulating stock solutions for conjugation reactions . This quantitative data point is critical for experimental planning. Without this information, a researcher would need to empirically determine the solubility of any alternative or analog linker, which could lead to lost time and material if solubility is poor or precipitation occurs during conjugation steps.

Solubility
Reported property
10 mM in DMSO
Supports stock solution preparation
Vendor-reported; validate for specific conjugation protocol
Solubility Formulation PROTAC Synthesis

Phthalimide-PEG4-MPDM-OH Applications


PROTAC Synthesis & Screening

This is the primary intended application for Phthalimide-PEG4-MPDM-OH [1]. Its defined PEG4 length, stereochemistry, and terminal functional groups (phthalimide for E3 ligase attachment and hydroxyl for target protein ligand coupling) make it a specific and versatile building block for constructing PROTAC molecules. Its defined solubility (10 mM in DMSO) allows for straightforward preparation of stock solutions for use in parallel synthesis or linker screening libraries .

E3 Ligase Conjugation

The phthalimide group in this linker serves as a precursor or a direct attachment point for E3 ligase ligands, most notably those based on thalidomide and its analogs that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex [1][2]. Researchers procuring this specific linker can be confident that the chemistry at this end of the molecule is optimized for this purpose, providing a defined starting point for the synthesis of CRBN-recruiting PROTACs [2].

Linker Length and PROTAC Efficacy

Given the known impact of linker length and composition on the formation of a productive ternary complex, this specific linker (with a defined PEG4 spacer) can be used as a fixed variable in structure-activity relationship (SAR) studies [3]. By keeping the linker constant, researchers can systematically vary the E3 ligase ligand or the target protein ligand to study their effects on degradation efficiency. Conversely, the performance of this linker can be compared to PROTACs synthesized with linkers of different lengths or compositions to optimize the degradation profile [3].

Application
Selection Property
Validation Focus
PROTAC synthesis & screening
Defined PEG4 linker with orthogonal handles
Conjugation efficiency and ternary complex stability
CRBN E3 ligase recruitment
Phthalimide moiety for cereblon ligand attachment
Ubiquitination and degradation activity
Linker SAR studies
Fixed-length PEG4 spacer for systematic ligand variation
Degradation profile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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